REACTION_SMILES
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[Br:9][c:10]1[cH:11][cH:12][c:13]([S:15](=[O:16])(=[O:17])[Cl:18])[s:14]1.[CH2:26]1[O:27][CH2:28][CH2:29][CH2:30]1.[CH3:19][CH2:20][N:21]([CH2:22][CH3:23])[CH2:24][CH3:25].[NH2:1][CH2:2][c:3]1[cH:4][n:5][cH:6][cH:7][cH:8]1>>[NH:1]([CH2:2][c:3]1[cH:4][n:5][cH:6][cH:7][cH:8]1)[S:15]([c:13]1[cH:12][cH:11][c:10]([Br:9])[s:14]1)(=[O:16])=[O:17]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(Cl)c1ccc(Br)s1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NCc1cccnc1
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Name
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|
Type
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product
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Smiles
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O=S(=O)(NCc1cccnc1)c1ccc(Br)s1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |